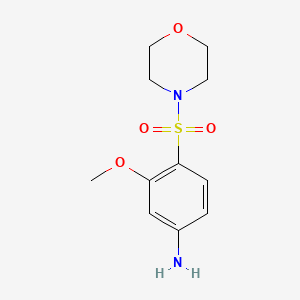

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine

Descripción general

Descripción

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine, also known as morpholine-4-sulfonyl-3-methoxyphenylamine, is an organic compound commonly used in laboratory experiments. It is a white crystalline solid, with a melting point of 166-167°C and a molecular weight of 246.3 g/mol. It is a derivative of phenylamine and is used in the synthesis of various drugs. Morpholine-4-sulfonyl-3-methoxyphenylamine is used in the pharmaceutical industry for the production of several medications, including those used for the treatment of depression, anxiety, and other mental health conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity Modulation

The compound belonging to the sulfonamide class, which includes a morpholine group, has been investigated for its antimicrobial properties. It showed significant modulating activity against multi-resistant strains of bacteria and fungi, enhancing the effectiveness of antibiotics like amikacin against Pseudomonas aeruginosa, suggesting its potential as a co-treatment option in combating antibiotic resistance (Oliveira et al., 2015).

Cardiovascular Biology

A novel water-soluble, slow-releasing hydrogen sulfide compound [morpholin-4-ium 4 methoxyphenyl(morpholino) phosphinodithioate (GYY4137)] has been characterized for its potential in cardiovascular biology. GYY4137 exhibited vasodilator and antihypertensive activities, identifying it as useful for studying the biological effects of hydrogen sulfide and potentially treating cardiovascular diseases (Li et al., 2008).

Chemical Synthesis and Drug Delivery

Research on morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid for topical drug delivery has highlighted the synthesis of novel prodrugs. These compounds showed enhanced skin permeation compared to naproxen, indicating their potential for improved drug delivery methods (Rautio et al., 2000).

Organic Synthesis

In organic chemistry, the synthesis of complex molecular structures using morpholine derivatives has been explored. For instance, the creation of C-substituted morpholines and piperazines via reaction with α-phenylvinylsulfonium salts demonstrates the versatility of morpholine derivatives in synthesizing a range of heterocyclic compounds (Matlock et al., 2015).

Propiedades

IUPAC Name |

3-methoxy-4-morpholin-4-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-16-10-8-9(12)2-3-11(10)18(14,15)13-4-6-17-7-5-13/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKRXLAXXILPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(morpholine-4-sulfonyl)-phenylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

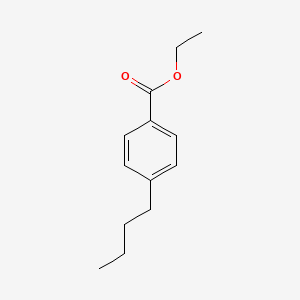

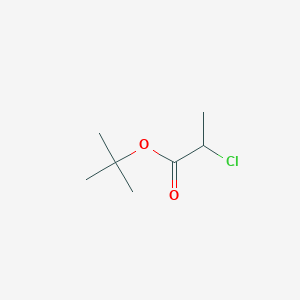

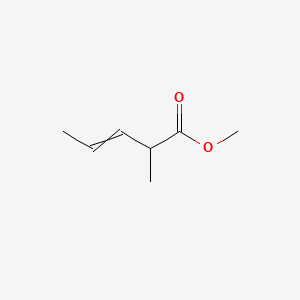

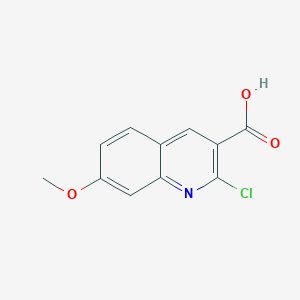

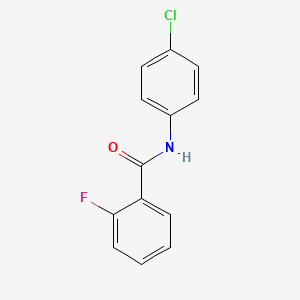

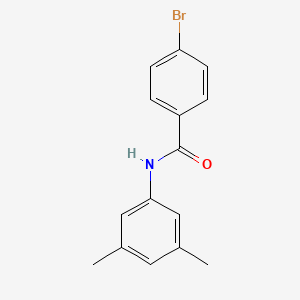

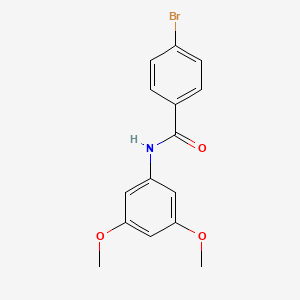

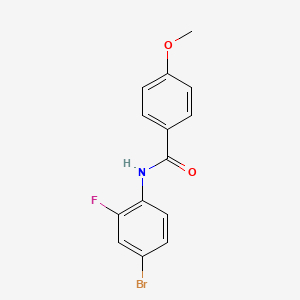

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methylsulfanyl-1-oxo-1-(2-phenylhydrazinyl)butan-2-yl]-1-phenylmethanesulfonamide](/img/structure/B1634133.png)

![2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1634157.png)